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CAS No.: 1179359-87-5

Cat. No.: B11859688

Get Quote

Executive Summary & Chemical Distinction

Picolinimidamides (pyridine-2-carboximidamides) represent a potent class of amidine-based
small molecules distinct from their amide counterparts (picolinamides). While picolinamides

(e.g., Florylpicoxamid) are widely recognized agricultural fungicides targeting the Qi site of
cytochrome bcl, picolinimidamides act primarily as DNA minor groove binders and membrane-
active agents with significant antiprotozoal (Leishmania, Trypanosoma) and antifungal efficacy.

This guide focuses on the Arylimidamide (AlA) subclass, where the picolinimidamide "head" is
linked to an aryl "tail.” It specifically analyzes the role of fluorination—a critical tool in optimizing
metabolic stability, lipophilicity, and pKa in this scaffold.

The Core Scaffold

The general structure consists of three pharmacophores:
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e Head: Picolinimidamide (Pyridine ring + Amidine group).
e Linker: Variable length/rigidity (O-alkyl, phenyl-furan, alkoxy-phenyl).
e Tail: Aryl group (often fluorinated to modulate metabolism).

Chemical Space & Synthesis

The synthesis of fluorinated picolinimidamides typically follows the Pinner Reaction pathway or
direct amidation of nitriles.

Synthetic Workflow (Standard Protocol)

 Activation: Reaction of 2-cyanopyridine (or fluorinated analog) with dry alcohol/HCI to form
the imidate ester.

e Coupling: Nucleophilic attack by a primary amine (the "tail" or "linker-tail" fragment) on the
imidate.

» Salt Formation: Isolation as hydrochloride or mesylate salts to improve solubility.

Visualization: Synthetic Pathway
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Caption: General synthetic route for picolinimidamides via the Pinner method.

Structure-Activity Relationship (SAR) Analysis

The SAR of this class is driven by the balance between DNA binding affinity (requires
basicity/cationic charge) and membrane permeability (requires lipophilicity). Fluorine
substitution plays a pivotal role in fine-tuning these properties.
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The Picoline "Head" Modifications

The pyridine ring is the primary recognition motif.

e Unsubstituted (2-pyridyl): Standard for high DNA affinity. The pyridine nitrogen forms
hydrogen bonds with base pairs in the minor groove.

e Fluorination (3-F, 4-F, 5-F):

o Basicity Modulation: Fluorine is electron-withdrawing. Placing F on the pyridine ring lowers
the pKa of the amidine group. This can reduce hERG channel inhibition (cardiotoxicity), a
common liability in amidine drugs.

o Binding Penalty: Steric bulk at the 3-position (ortho to amidine) can twist the molecule,
reducing planarity and DNA binding affinity.

The Linker Region

o O-Alkyl Linkers: Flexible chains (3-8 carbons) allow the molecule to wrap around the DNA
helix.

e Phenoxy Linkers: Rigidify the structure.

o Fluorine Effect: Fluorination of the linker is rare but can be used to block metabolic
dealkylation.

The Aryl "Tail" & Fluorination (Critical)

This is the primary site for optimization.
o Metabolic Stability: The terminal phenyl ring is a hotspot for Cytochrome P450 oxidation.

o Para-Fluorination (4-F): Blocks metabolic oxidation at the most reactive site, significantly
extending half-life (

).

o Meta-Fluorination (3-F): Increases lipophilicity without imposing significant steric clashes.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11859688?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

e Potency:

o Trifluoromethyl (-CF3): Adds significant bulk and lipophilicity. Often increases potency

against Leishmania and Fungi by enhancing membrane permeation, but can reduce

solubility.

o Comparison: 4-F analogs often retain the potency of the parent compound while improving

metabolic stability, whereas 4-ClI or 4-Br can introduce toxicity.

Quantitative Comparison: Antifungal/Antiprotozoal

Activity

Data synthesized from comparative studies of Arylimidamides (e.g., DB766 analogs) and

Picolinamide derivatives.

Compound o Activity .
. Modification Target Stability
Variant (IC50/EC50)
Unsubstituted ) Low (Metabolic
Parent (DB766) L. donovani <0.1uM o
Phenyl liability)
) High (Blocked
Analog A 4-Fluoro-phenyl L. donovani 0.12 uM ]
P450 site)
4-Methoxy- )
Analog B L. donovani 0.53 uM Moderate
phenyl
Analog C 3-Trifluoromethyl  C. albicans 2.0 uM High
Pyridine "Head" ) High (Reduced
Analog D L. donovani > 1.0 uM

3-F

affinity)

Mechanism of Action

Understanding the mechanism is crucial for interpreting the SAR.

» DNA Minor Groove Binding: The curved shape of bis-picolinimidamides allows them to fit into

AT-rich regions of kinetoplast DNA (kDNA) in parasites. The amidine protons form H-bonds

with Thymine/Adenine.
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» Mitochondrial Disruption: Lipophilic fluorinated tails facilitate entry into the mitochondrion,
collapsing the membrane potential (

)

» Synergy with Azoles: Picolinimidamides have shown synergy with sterol biosynthesis
inhibitors (e.g., Posaconazole), suggesting a secondary effect on membrane integrity or
CYP51.

Visualization: Mechanism & SAR Logic
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Caption: Mechanistic pathways driven by specific structural pharmacophores.

Experimental Protocols

To validate the SAR of a new fluorinated picolinimidamide, the following protocols are standard.

Protocol A: In Vitro Antileishmanial Assay (Intracellular)

o Purpose: Determine IC50 against clinically relevant amastigote forms.
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Cell Line: J774A.1 Macrophages infected with L. donovani or L. amazonensis.

Seeding: Plate macrophages (2 x 10”5 cells/mL) in 16-well chamber slides. Incubate 24h at
37°C/5% CO2.

Infection: Add stationary phase promastigotes (10:1 parasite:macrophage ratio). Incubate 4h.
Wash non-internalized parasites.

Treatment: Add test compounds (Fluorinated Picolinimidamides) in serial dilution (e.g., 10
MM down to 0.01 pM). Incubate 48h.

Staining: Fix with methanol, stain with Giemsa.

Counting: Count 100 macrophages per well. Calculate % infected cells vs Control.

Protocol B: Metabolic Stability (Microsomal)

o Purpose: Verify if fluorination improves half-life.

Incubation: Mix compound (1 pM) with pooled liver microsomes (human/mouse) and NADPH
regenerating system.

Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile (containing
internal standard).

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot In(concentration) vs time to determine
and intrinsic clearance (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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